molecular formula C16H17N3O4 B4801186 N-(3-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

N-(3-ethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4801186
M. Wt: 315.32 g/mol
InChI Key: LBVICXYITCRWKZ-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings, one substituted with an ethyl group and the other with a methoxy and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 3-ethylphenyl isocyanate with 2-methoxy-4-nitroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-ethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of new functional groups in place of the methoxy group.

Scientific Research Applications

N-(3-ethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-(3-ethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea can be compared with other urea derivatives that have similar structural features. Some similar compounds include:

    N-(3-ethylphenyl)-N’-(4-nitrophenyl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(3-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea: The presence of a methyl group instead of an ethyl group can influence its physical and chemical properties.

    N-(3-ethylphenyl)-N’-(2-methoxyphenyl)urea:

The uniqueness of N-(3-ethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea lies in the combination of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-ethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-11-5-4-6-12(9-11)17-16(20)18-14-8-7-13(19(21)22)10-15(14)23-2/h4-10H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVICXYITCRWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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